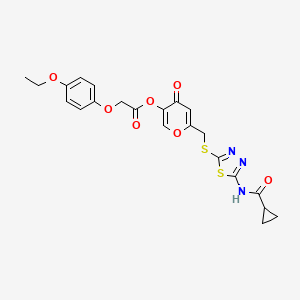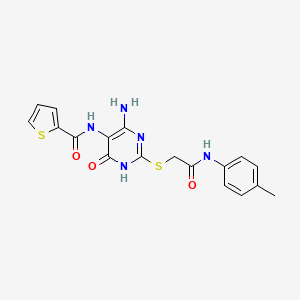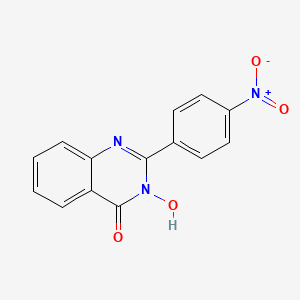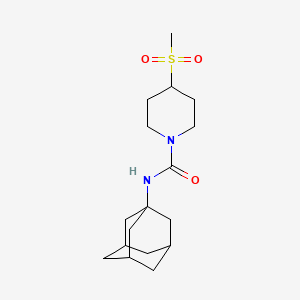
N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound is a promising tool for the study of TRPV1 function and its role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Materials Science
One study focused on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. These polyamide-imides were prepared through polycondensation and demonstrated desirable solubility, high glass transition temperatures, and significant thermal stability, making them suitable for high-performance applications. The adamantyl-containing polyamide-imides showed potential for creating transparent, flexible, and tough films with high tensile strength and modulus, highlighting their applicability in materials science (Liaw & Liaw, 2001).
Antimicrobial and Anti-Proliferative Activities
Another area of research involves the synthesis of novel compounds with antimicrobial and anti-proliferative activities. For instance, derivatives of N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria and the yeast-like fungus Candida albicans. Some compounds displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, suggesting their potential in antimicrobial and cancer research (Al-Mutairi et al., 2019).
Catalytic Applications in Chemical Synthesis
The compound and its related structures have also been investigated for their catalytic properties. Research has shown that derivatives can act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This catalytic activity is crucial for synthesizing compounds with high yields and enantioselectivities, offering valuable tools for organic synthesis and pharmaceutical manufacturing (Wang et al., 2006).
Exploration in Neuroinflammation Imaging
Furthermore, adamantane derivatives have been explored for their potential in neuroinflammation imaging. Specifically, a derivative was identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application demonstrates the compound's relevance in noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, aiding in the development of new therapeutics (Horti et al., 2019).
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-methylsulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-23(21,22)15-2-4-19(5-3-15)16(20)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAOWGCHTRUIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2381796.png)
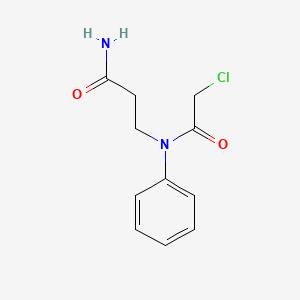
![isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2381799.png)

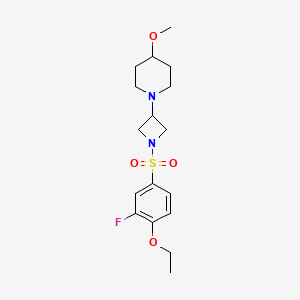
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2381804.png)
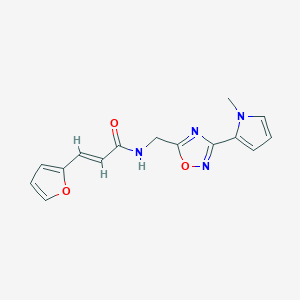
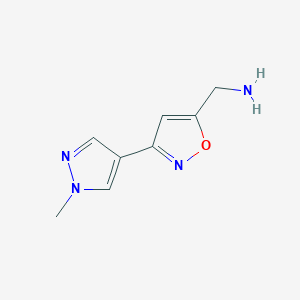

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)
